methyl 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylate
Description
Historical Context and Development
The synthesis of methyl 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylate emerged from efforts to expand the structural diversity of fused bicyclic amino acids and heterocyclic pharmacophores. Early work on cyclopenta[b]pyridine derivatives, such as the asymmetric synthesis of hexahydro-cyclopenta[c]pyridine skeletons via Pauson–Khand cycloadditions (2003), laid the groundwork for functionalized variants. The specific methyl ester derivative gained prominence after 2013, as evidenced by its CAS registry number (1354953-68-6), which coincided with advances in multicomponent bicyclization strategies for pyridine-containing scaffolds.
A pivotal development involved optimizing allylation and cyclization protocols for γ,δ-unsaturated α-amino acid esters, enabling precise control over stereochemistry. The compound’s synthesis typically employs cyclocondensation reactions between diarylidenecyclopentanones and propanedinitrile under alkaline conditions, followed by regioselective functionalization. These methods reflect broader trends in green chemistry, as seen in manganese-catalyzed oxidations of cyclopenta[b]pyridine precursors in aqueous media.
Significance in Heterocyclic Chemistry
This compound occupies a critical niche in heterocyclic synthesis due to three structural features:
- Bicyclic Rigidity : The fused cyclopenta[b]pyridine core imposes conformational constraints, making it valuable for designing enzyme inhibitors and receptor modulators.
- Dual Functionalization : The 2-amino and 3-carboxylate groups provide orthogonal reactivity for derivatization, as demonstrated in the synthesis of tricyclic pyrazolo[3,4-b]pyridines.
- Electron-Deficient Aromatic System : The pyridine ring facilitates π-stacking interactions and metal coordination, enabling applications in catalysis (e.g., zirconium complexes for olefin polymerization).
Its role as a synthetic intermediate is underscored by its use in preparing corrosion inhibitors for carbon steel and bioactive molecules like GABA analogues with three-dimensional scaffolds. The compound’s molecular weight (192.22 g/mol) and logP (2.06) align with Lipinski’s rules, enhancing its drug discovery potential.
Position in the Cyclopenta[b]pyridine Family of Compounds
This compound belongs to a structurally diverse family characterized by variations in:
- Ring Saturation : Unlike 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ones, this compound retains partial saturation, balancing rigidity and synthetic versatility.
- Substituent Patterns : Comparative analysis with analogs like 2-methyl-4-oxo derivatives reveals that the 2-amino group enhances nucleophilic reactivity, enabling participation in Strecker-like reactions.
The table below contrasts key properties with related cyclopenta[b]pyridines:
This derivative’s unique combination of amino and ester groups distinguishes it from oxygenated or alkyl-substituted family members, enabling tailored modifications for target-oriented synthesis.
Properties
IUPAC Name |
methyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)7-5-6-3-2-4-8(6)12-9(7)11/h5H,2-4H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVQVMVKJLUKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2CCCC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401137490 | |
| Record name | 5H-Cyclopenta[b]pyridine-3-carboxylic acid, 2-amino-6,7-dihydro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401137490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354953-68-6 | |
| Record name | 5H-Cyclopenta[b]pyridine-3-carboxylic acid, 2-amino-6,7-dihydro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354953-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Cyclopenta[b]pyridine-3-carboxylic acid, 2-amino-6,7-dihydro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401137490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2,3-cyclopentenopyridine analogues, which are oxidized to form the desired compound. This reaction can be catalyzed by manganese(II) triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at 25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, leading to different analogues.
Substitution: The amino and ester groups can participate in substitution reactions, forming new compounds with altered properties.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one .
Scientific Research Applications
Methyl 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigating its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent-Dependent Properties
Key Observations :
- Oxo derivatives exhibit higher polarity, which may limit bioavailability despite improved aqueous solubility .
Core Heterocyclic Modifications
Table 2: Heterocyclic Core Comparisons
Key Observations :
- The cyclopenta[b]pyridine core provides rigidity and a compact structure, favoring interactions with hydrophobic pockets in proteins .
Biological Activity
Methyl 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylate is a compound of interest due to its potential biological activities. It belongs to a class of heterocyclic compounds that have been studied for various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound based on available literature, focusing on its synthesis, mechanisms of action, and specific case studies.
- Molecular Formula : C₉H₁₀N₂O₂
- CAS Number : 1354953-68-6
- Structure : The compound features a cyclopenta[b]pyridine backbone with a carboxylate group and an amino group, contributing to its reactivity and biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Weight | 178.19 g/mol |
| SMILES | C1CC2=CC(=C(N=C2C1)N)C(=O)O |
| InChI Key | PMRJJSHCLCZUSH-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. Specifically, it has shown effectiveness against various strains of bacteria and fungi.
- Minimum Inhibitory Concentration (MIC) :
- Effective against Pseudomonas aeruginosa and Escherichia coli with an MIC value as low as 0.21 µM.
- Demonstrated antifungal activity against Candida albicans with an MIC of 0.83 µM.
The mechanism by which this compound exerts its antimicrobial effects appears to involve inhibition of critical bacterial enzymes such as DNA gyrase. Molecular docking studies have shown that it forms stable interactions with the active site of these enzymes, which are essential for DNA replication and transcription in bacteria.
Binding Interactions
The binding interactions include:
- Hydrogen Bonds : Strong hydrogen bonds with amino acid residues in the enzyme's active site.
- Pi–Pi Stacking Interactions : Stabilization through interactions with nucleotide bases.
Cytotoxicity Studies
In vitro studies evaluating the cytotoxicity of this compound on human cell lines (HaCat and BALB/c 3T3) indicated that while it possesses antimicrobial properties, it also has a relatively low toxicity profile. The IC50 values reached after 72 hours of exposure were higher than those observed for antimicrobial activity, indicating a selective action against pathogens over human cells.
Study 1: Evaluation of Antimicrobial Efficacy
A study published in MDPI evaluated several derivatives of cyclopenta[b]pyridine compounds, including this compound. The results indicated:
- Antibacterial Activity : Strong inhibition against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Effective against pathogenic fungi such as Candida species.
Study 2: Molecular Docking Analysis
Another research effort focused on molecular docking simulations to predict the binding affinity and interaction patterns between this compound and bacterial enzymes. The findings suggested that:
- The compound has favorable binding energies comparable to established antibiotics like ciprofloxacin.
- It forms multiple interactions that are crucial for its antibacterial efficacy.
Q & A
Q. What are the optimal synthetic routes for methyl 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylate, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves cyclocondensation of substituted pyridine precursors with cyclopentane derivatives. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions are conducted at 60–80°C to balance yield and avoid decomposition .
- Catalyst use : Acidic or basic catalysts (e.g., p-TsOH or K₂CO₃) promote cyclization and esterification .
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Yield optimization requires monitoring via TLC and adjusting stoichiometric ratios of reactants .
Q. How is the compound characterized for structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the bicyclic framework and ester/amino group positions. For example, the methyl ester group appears as a singlet at ~3.8 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 220.1) and fragmentation patterns .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
Q. What are the stability considerations for storage and handling?
Methodological Answer:
- Storage : The compound is hygroscopic and light-sensitive. Recommended storage at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group .
- Degradation analysis : Periodic NMR and HPLC checks detect hydrolysis products (e.g., free carboxylic acid) .
Advanced Research Questions
Q. How can regioselective functionalization of the cyclopenta[b]pyridine core be achieved?
Methodological Answer:
- Amino group activation : Use protecting groups (e.g., Boc) to direct electrophilic substitutions at the 5H position. For example, nitration at the 4-position is achieved via HNO₃/H₂SO₄ under ice-cooling .
- Cross-coupling reactions : Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃) introduces aryl groups at the 7H position .
- Computational guidance : DFT calculations predict reactive sites by analyzing electron density maps (e.g., Fukui indices) .
Q. How do structural modifications influence bioactivity in enzyme inhibition studies?
Methodological Answer:
- SAR analysis : Replace the methyl ester with ethyl or benzyl esters to evaluate steric effects on binding affinity. For example, bulkier esters reduce interaction with cytochrome P450 enzymes .
- Docking studies : Molecular docking (AutoDock Vina) identifies hydrogen bonding between the amino group and catalytic residues (e.g., Asp32 in proteases) .
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinase inhibition via ADP-Glo™ assay) .
Q. How can computational modeling predict physicochemical properties?
Methodological Answer:
- LogP calculation : Use Molinspiration or SwissADME to estimate lipophilicity, critical for blood-brain barrier penetration .
- pKa prediction : ACD/Labs software determines basicity of the amino group (~8.2), influencing solubility at physiological pH .
- Conformational analysis : Molecular dynamics simulations (AMBER) assess stability of the bicyclic structure in aqueous environments .
Q. How are spectral data contradictions resolved (e.g., unexpected peaks in NMR)?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, a doublet at 6.5 ppm may arise from aromatic protons in the pyridine ring .
- X-ray crystallography : Single-crystal diffraction resolves ambiguities in regiochemistry (e.g., confirming the cyclopentane-pyridine fusion angle of 109.6°) .
- Isotopic labeling : Synthesize deuterated analogs to distinguish exchangeable protons (e.g., NH₂ groups) .
Q. What strategies are used to design in vitro assays for mechanistic studies?
Methodological Answer:
- Fluorescent probes : Conjugate the compound with dansyl chloride to track cellular uptake via fluorescence microscopy .
- Competitive binding assays : Use radiolabeled ligands (³H or ¹²⁵I) to quantify receptor affinity in membrane preparations .
- Metabolic stability testing : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
